2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester is a chemical compound with the molecular formula C9H15NO4. It is an ester derivative of 2-butenoic acid, which is a type of unsaturated carboxylic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: An isomer of 2-butenoic acid with similar chemical properties.
Isocrotonic acid: Another isomer of 2-butenoic acid with a different arrangement of the double bond.
3-Butenoic acid: A structural isomer with the double bond located at a different position in the carbon chain.
Uniqueness
2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in organic synthesis and pharmaceutical development.
Properties
CAS No. |
50685-04-6 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3-methylbut-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-5-14-9(12)8(7(3)4)11-10(13)15-6-2/h5-6H2,1-4H3,(H,11,13) |
InChI Key |
JZSQMLWUZWBBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.